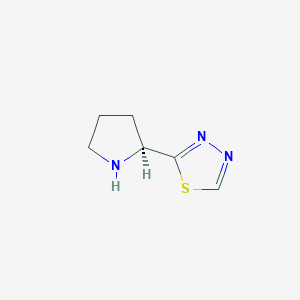![molecular formula C8H9N3O B13099562 2-(Methoxymethyl)imidazo[1,2-A]pyrimidine](/img/structure/B13099562.png)
2-(Methoxymethyl)imidazo[1,2-A]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methoxymethyl)imidazo[1,2-A]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyrimidine family This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyrimidine ring, with a methoxymethyl group attached to the second position of the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)imidazo[1,2-A]pyrimidine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyrimidine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[1,2-A]pyrimidine core. The methoxymethyl group can be introduced through subsequent functionalization reactions.
For example, a typical synthetic route may involve the following steps:
Condensation Reaction: 2-aminopyrimidine is reacted with an aldehyde (such as formaldehyde) in the presence of an acid catalyst to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization under basic conditions to form the imidazo[1,2-A]pyrimidine core.
Functionalization: The resulting imidazo[1,2-A]pyrimidine is then reacted with methoxymethyl chloride in the presence of a base (such as sodium hydride) to introduce the methoxymethyl group at the second position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous flow processes. The key steps include the preparation of starting materials, the condensation and cyclization reactions, and the final functionalization to introduce the methoxymethyl group. Reaction conditions are optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethyl)imidazo[1,2-A]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation can yield N-oxides.
- Reduction can produce reduced imidazo[1,2-A]pyrimidine derivatives.
- Substitution can result in the replacement of the methoxymethyl group with other functional groups.
Scientific Research Applications
2-(Methoxymethyl)imidazo[1,2-A]pyrimidine has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its biological activities, such as antimicrobial, antiviral, and anticancer properties.
Biological Research: It is used as a probe to study various biological processes and molecular interactions.
Chemical Biology: The compound is employed in chemical biology to investigate enzyme mechanisms and protein-ligand interactions.
Material Science: It is explored for its potential use in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(Methoxymethyl)imidazo[1,2-A]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial or cancer cell proliferation, thereby exerting antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[1,2-A]pyridine: Similar in structure but with a methyl group instead of a methoxymethyl group.
Imidazo[1,2-A]pyrimidine: The parent compound without any substituents.
2-Aminoimidazo[1,2-A]pyrimidine: Contains an amino group at the second position.
Uniqueness
2-(Methoxymethyl)imidazo[1,2-A]pyrimidine is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility, stability, and ability to interact with specific molecular targets, making it a valuable scaffold for drug development and other scientific research applications.
Properties
Molecular Formula |
C8H9N3O |
|---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
2-(methoxymethyl)imidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C8H9N3O/c1-12-6-7-5-11-4-2-3-9-8(11)10-7/h2-5H,6H2,1H3 |
InChI Key |
FHFRZAZBLVBCQS-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CN2C=CC=NC2=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Thiazolo[4,5-d]pyrimidine-2,7-diamine hydrate](/img/structure/B13099493.png)
![methyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoate](/img/structure/B13099497.png)
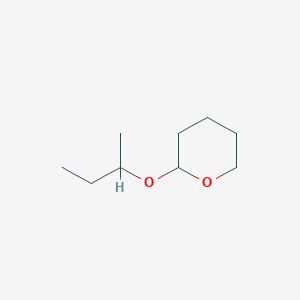
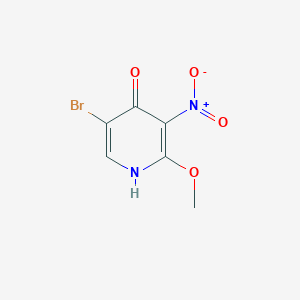
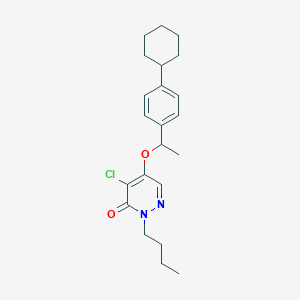

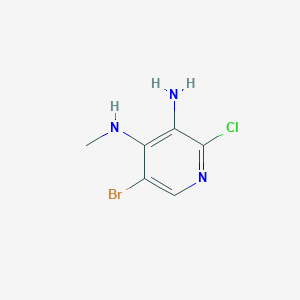
![3-methyl-5,6-dihydro-1H-pyrrolo[2,3-d]pyridazine-4,7-dione](/img/structure/B13099528.png)
![Ethyl 3-bromo-6,8-difluoroimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B13099533.png)

